A Technical Guide to L-Alanyl-L-alanine Methyl Ester: Structure, Synthesis, and Characterization
A Technical Guide to L-Alanyl-L-alanine Methyl Ester: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Alanyl-L-alanine methyl ester, a dipeptide derivative of significant interest in peptide chemistry and related research fields. This document outlines its chemical structure, physicochemical properties, a proposed synthetic pathway, and standard protocols for its characterization.
Core Properties and Structure
L-Alanyl-L-alanine methyl ester is a dipeptide composed of two L-alanine residues, with the C-terminus protected as a methyl ester. This modification is common in peptide synthesis to prevent unwanted side reactions at the carboxyl group.
Chemical Structure:
Caption: Chemical structure of L-Alanyl-L-alanine methyl ester.
Physicochemical Data:
The following table summarizes the key quantitative data for L-Alanyl-L-alanine methyl ester.
| Property | Value | Reference |
| CAS Number | 24326-09-8 | [1] |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Exact Mass | 174.10044 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | - |
Synthesis of L-Alanyl-L-alanine Methyl Ester
The synthesis of L-Alanyl-L-alanine methyl ester typically involves a peptide coupling reaction between an N-terminally protected L-alanine and L-alanine methyl ester, followed by the removal of the protecting group.
Proposed Synthetic Workflow:
A common laboratory-scale synthesis follows the workflow illustrated below, employing solution-phase peptide synthesis techniques.[2]
Caption: Workflow for the synthesis of L-Alanyl-L-alanine methyl ester.
Experimental Protocol: Peptide Coupling and Deprotection
This protocol is a generalized procedure for the synthesis of the target compound.
Part A: Coupling Reaction
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Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) to obtain the free amine.
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Activation: In a separate flask, dissolve N-Boc-L-alanine (1.0 eq), a coupling reagent such as HBTU (1.0 eq), and an additive like HOBt (1.0 eq) in DMF.[3] Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
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Coupling: Add the activated N-Boc-L-alanine solution to the free amine solution of L-alanine methyl ester.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Alanyl-L-alanine methyl ester.
Part B: Deprotection
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Cleavage: Dissolve the crude N-Boc protected dipeptide ester from Part A in DCM.
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Reaction: Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.
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Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product, L-Alanyl-L-alanine methyl ester, can be purified by chromatography or crystallization.
Characterization and Analysis
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Characterization Workflow:
Caption: General workflow for the characterization of the final product.
Expected Spectroscopic Data
While specific experimental spectra for L-Alanyl-L-alanine methyl ester are not widely published, the following characteristics can be anticipated based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons. - Two distinct doublet signals for the α-methyl (-CHCH₃) protons. - Two distinct quartet or multiplet signals for the α-protons (-CHCH₃). - A broad signal for the amide proton (-NH-). - A signal for the primary amine protons (-NH₂). |
| ¹³C NMR | - A signal around 52 ppm for the methyl ester carbon (-OCH₃). - Two distinct signals for the α-methyl carbons. - Two distinct signals for the α-carbons. - Two distinct signals for the carbonyl carbons (amide and ester), typically in the 170-175 ppm range. |
| Mass Spec. (ESI-MS) | - Expected [M+H]⁺ ion at m/z = 175.11. - Potential sodium adduct [M+Na]⁺ at m/z = 197.09. |
Experimental Protocols for Characterization
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis High-performance liquid chromatography is a standard method for assessing the purity of peptides.
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Column: C18 analytical column (e.g., 4.6 x 250 mm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20-30 minutes).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 214 nm and 280 nm.
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Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
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Analysis: Inject the sample and integrate the peak area to determine purity.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Analysis: Assign the observed chemical shifts, multiplicities, and coupling constants to the corresponding protons and carbons in the molecule's structure.
C. Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
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Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
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Acquisition: Acquire the mass spectrum in positive ion mode.
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Analysis: Identify the molecular ion peak ([M+H]⁺) and compare it with the calculated exact mass of the compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the distinct biological activities or associated signaling pathways for L-Alanyl-L-alanine methyl ester itself. Its primary role is often as a synthetic intermediate or a model dipeptide in biochemical and pharmaceutical research. Further investigation is required to elucidate any specific biological functions.
